molecular formula C11H11FO3 B2628691 (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 2227814-67-5

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2628691
CAS No.: 2227814-67-5
M. Wt: 210.204
InChI Key: WFAIIFVWMUYPFP-JGVFFNPUSA-N
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Description

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2227814-67-5) is a chiral cyclopropane-based building block of significant interest in medicinal chemistry and neuroscience research. The compound features a strained cyclopropane core fused to a substituted benzene ring, with a carboxylic acid group and two chiral centers at the C1 and C2 positions in the (1R,2R) configuration . The 4-fluoro and 3-methoxy substituents on the aromatic ring exert distinct electronic effects; the fluorine atom, with its high electronegativity, withdraws electron density, while the methoxy group acts as a moderate electron-withdrawing group at the meta position, influencing the molecule's overall properties and interactions . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structural framework is closely related to tranylcypromine (trans-2-phenylcyclopropylamine), a classic monoamine oxidase (MAO) inhibitor, highlighting its value in designing and synthesizing potential neuroactive agents . Research indicates that analogues within this chemical class are investigated as inhibitors of recombinant human liver monoamine oxidases A and B (MAO A and MAO B), enzymes that are important targets for disorders such as depression and Parkinson's disease . The presence of the fluorine atom can significantly alter the pKa and lipophilicity (log D) of the molecule, which can in turn influence its pharmacokinetic properties and binding affinity to biological targets . The synthesis of this stereochemically defined compound typically involves sophisticated cyclopropanation reactions, such as the use of transition metal-mediated methods or chiral auxiliaries, to achieve high enantiomeric excess . The carboxylic acid functional group provides a versatile handle for further synthetic modifications, including amide coupling or decarboxylative reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is provided for non-human research applications only. It is intended for use as a reference standard and chemical intermediate in drug discovery, pharmacological probe development, and organic synthesis within laboratory settings. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-(4-fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-10-4-6(2-3-9(10)12)7-5-8(7)11(13)14/h2-4,7-8H,5H2,1H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAIIFVWMUYPFP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Fluoro-3-methoxyphenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a rhodium or copper catalyst, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): Fluorine at the para position (as in ) enhances metabolic stability and binding to hydrophobic pockets in proteins.
  • Methoxy Group: The 3-methoxy group in the target compound introduces steric bulk and electron-donating effects, which may alter binding kinetics compared to simpler fluorophenyl analogs .

Stereochemical Impact

  • The (1R,2R) configuration induces a distinct spatial arrangement, critical for interactions with chiral biological targets. For example, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid derivatives are potent Nav1.3 inhibitors, whereas enantiomers show reduced activity .

Analytical Data

  • NMR and MS: Typical characterization includes $^1$H/$^{13}$C NMR for confirming substituent positions and HRMS for molecular weight validation .
  • pKa and Solubility: Predicted pKa values for similar compounds range from 3.81 () to 4.5, indicating moderate acidity suitable for salt formation.

Biological Activity

(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropane structure, which is known for its ability to engage in various biochemical interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid includes a cyclopropane ring substituted with a fluorinated methoxyphenyl group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant antitumor properties. While specific data on (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is limited, related compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance:

CompoundCancer ModelIC50 (µM)
Compound AHCT116 (Colon Cancer)0.64
Compound BKMS-12 BM (Multiple Myeloma)1.40

These findings suggest that the structural features of cyclopropane derivatives may contribute to their cytotoxic effects against cancer cells.

The mechanism by which (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its biological effects may involve interaction with specific cellular pathways. Cyclopropane derivatives are known to modulate protein functions and enzyme activities, potentially impacting cell proliferation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggests that the fluorinated substituent may enhance oral bioavailability and reduce metabolic degradation, although detailed studies are required to confirm these properties.

Case Studies

A case study involving similar cyclopropane derivatives demonstrated their efficacy in preclinical models. For example, a compound structurally related to (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid was evaluated for its antitumor activity and showed significant inhibition of tumor growth in xenograft models.

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